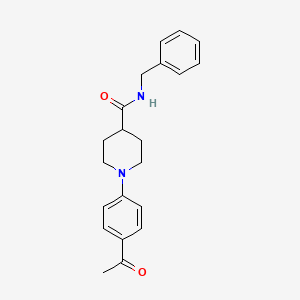

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a 4-acetylphenyl group

Méthodes De Préparation

The synthesis of 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-acetylphenyl group: This step involves the acetylation of an aromatic ring, typically using acetyl chloride in the presence of a Lewis acid catalyst.

Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.

Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Analyse Des Réactions Chimiques

1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neuropharmacology

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide has shown promise as a potential therapeutic agent for neurological disorders. Its structural characteristics allow it to interact effectively with biological targets, particularly in the modulation of neurotransmitter systems.

- Acetylcholinesterase Inhibition : Research indicates that this compound may inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating conditions like Alzheimer's disease and other cognitive disorders .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in neuroinflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets.

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to acetylcholinesterase and other relevant receptors. Techniques such as surface plasmon resonance and radiolabeled ligand binding assays are commonly employed to assess these interactions .

- Pharmacological Profile : The compound's pharmacological profile suggests that it may possess both cognitive-enhancing and anti-inflammatory properties, which are beneficial for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

Synthesis and Optimization

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common synthetic routes include:

- Formation of the Piperidine Ring : The initial step often involves the formation of the piperidine ring through cyclization reactions.

- Substitution Reactions : Subsequent steps involve introducing the benzyl and acetophenone moieties through electrophilic substitution reactions.

Mécanisme D'action

The mechanism of action of 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparaison Avec Des Composés Similaires

1-(4-Acetylphenyl)-N-benzylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

1-(4-Acetylphenyl)-3-alkylimidazolium salts: These compounds also contain the 4-acetylphenyl group and are studied for their enzyme inhibition properties.

N-(4-Acetylphenyl)maleic imide derivatives: These derivatives share the 4-acetylphenyl group and are used in various organic reactions.

N-(4-Acetylphenyl)-N-(diphenylphosphino)amine: This compound contains a similar acetylphenyl group and is used in coordination chemistry.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, a synthetic compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Acetylphenyl group : A phenyl ring substituted with an acetyl group at the para position.

- Benzyl group : A benzene ring attached to a methylene (-CH2-) group.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interactions with neurotransmitter systems and potential anticancer properties.

1. Anticholinesterase Activity

Research indicates that derivatives of benzylpiperidines can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests it may possess similar properties, as indicated by comparative molecular field analysis (CoMFA) studies .

2. Anticancer Potential

Preliminary studies have shown that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines. The presence of the acetyl group may enhance its lipophilicity and ability to penetrate cell membranes, potentially leading to increased cytotoxicity against tumor cells .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- AChE Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels, enhancing neurotransmission in cholinergic pathways.

- Cell Cycle Arrest : Some studies suggest that piperidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Data Table: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticholinesterase | Inhibition of AChE | |

| Anticancer | Induction of apoptosis; cell cycle arrest | |

| Neuroprotective | Enhancement of cholinergic transmission |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Cholinesterase Inhibition : A study on similar piperidine derivatives demonstrated moderate inhibition of both human AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 48.8 μM to 98.8 μM . This suggests that this compound may exhibit comparable efficacy.

- Anticancer Activity : Research has shown that structurally related compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar piperidine structures were found to exhibit significant cytotoxicity against breast and colon cancer cells .

- Neuroprotective Effects : Studies indicate that benzylpiperidine derivatives may protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease .

Propriétés

IUPAC Name |

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16(24)18-7-9-20(10-8-18)23-13-11-19(12-14-23)21(25)22-15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUUMPFXIZXOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.